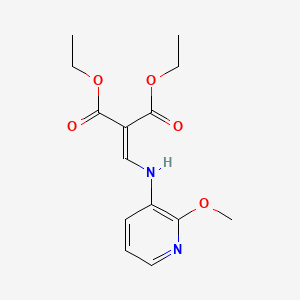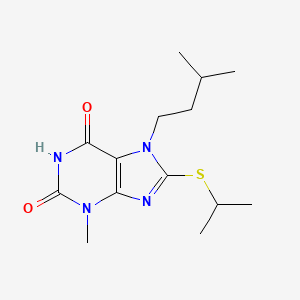
7-isopentyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-isopentyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-IT, is a synthetic purine analog that has been widely used in scientific research. This compound has gained attention due to its potent biological activity and unique structure, which makes it a valuable tool for studying various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Purine Alkaloids and Derivatives
Purine Alkaloids from Marine Sources
Research on purine alkaloids isolated from the South China Sea gorgonian Subergorgia suberosa includes compounds that show weak cytotoxicity toward human cancer cell lines, suggesting potential applications in cancer research. These compounds, although not identical to the queried chemical, share a purine backbone which is significant in medicinal chemistry for its biological activity (Qi, Zhang, & Huang, 2008).
Chemical Properties and Reactions of Purine-6,8-diones
Studies on purine-6,8-diones, a category to which the queried compound likely belongs, explore their ionisation and methylation reactions. Such chemical studies are foundational for understanding how modifications to the purine ring can affect biological activity, potentially impacting drug design and synthesis (Rahat, Bergmann, & Tamir, 1974).
Synthesis of Purine Derivatives
Efforts in synthesizing purine derivatives, such as 7-methyl-8-oxoguanosine, contribute to the broader understanding of purine chemistry and its implications for drug development, highlighting the importance of purine modifications in therapeutic applications (Kini, Hennen, & Robins, 1987).
Interactions in Pharmaceutical Compounds
Research on the interactions within polymorphs of methylxanthines, a class of purine derivatives, offers insights into how structural differences impact biological activity. This knowledge is crucial for drug development, especially in optimizing compound properties for specific therapeutic targets (Latosinska et al., 2014).
Molecular Modeling and Synthesis with Anticancer Activity
Design and synthesis of purine-diones with modifications at various positions on the purine ring, aimed at developing compounds with anticancer activity, demonstrate the therapeutic potential of purine derivatives in oncology (Hayallah, 2017).
Eigenschaften
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-8(2)6-7-18-10-11(15-14(18)21-9(3)4)17(5)13(20)16-12(10)19/h8-9H,6-7H2,1-5H3,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJVBEFNXQMZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-8-(isopropylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2413633.png)
![Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2413635.png)
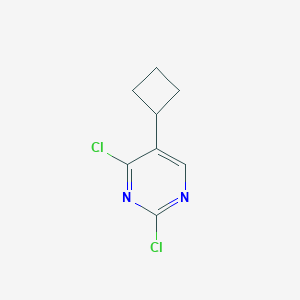
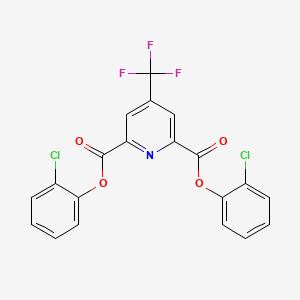
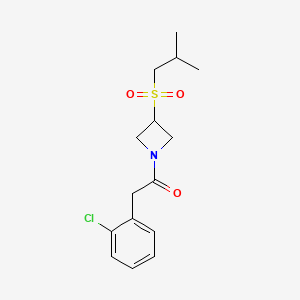

![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)
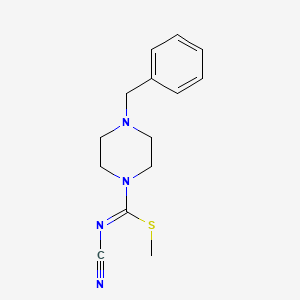
![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)
![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)
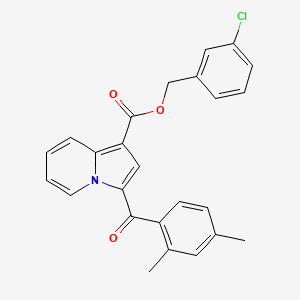
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2413652.png)
